4,4-二甲基-1,2,3,4-四氢异喹啉-5-甲腈盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride” is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . The reaction involves the isomerization of iminium intermediate .

Molecular Structure Analysis

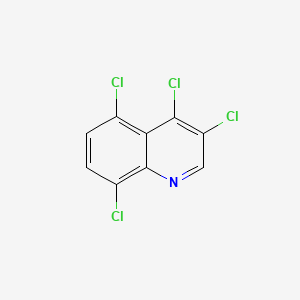

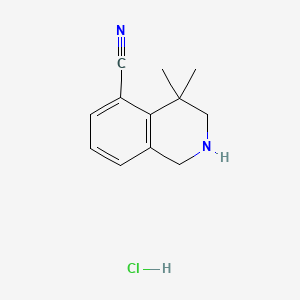

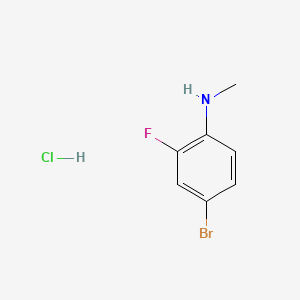

The molecular formula of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride is C11H16ClN . The IR spectrum shows peaks at 3300–3600 cm-1 (NH, OH assoc.), 1594, 1572 cm-1 (C=C arom) .

Chemical Reactions Analysis

The chemical reactions involving 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride include the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions . These reactions involve the isomerization of iminium intermediate .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride include a molecular weight of 197.71 . The IR spectrum shows peaks at 3300–3600 cm-1 (NH, OH assoc.), 1594, 1572 cm-1 (C=C arom) .

科学研究应用

合成和衍生物开发

- 促进衍生物合成:该化合物用作合成各种衍生物的起始原料。例如,它已被用于合成具有抗菌活性的四氢嘧啶喹啉衍生物 (埃尔霍利和莫尔西,2006)。

- 生物碱和异喹啉的生产:它作为合成各种生物碱和异喹啉的前体,为有机化学领域做出了重大贡献 (利尔曼和奥帕茨,2008), (布兰克和奥帕茨,2011)。

生物和药理应用

- 镇痛和抗炎作用:该化合物由于其镇痛和抗炎特性而在药理应用中显示出潜力,表明其在医学实践中作为非麻醉性镇痛药的用途 (拉赫马诺娃等人,2022)。

- 杀虫特性:它还对害虫(特别是棉蚜)表现出毒理活性,表明其在农业化学中的应用 (巴赫特等人,2022)。

化学和物理分析

- 构象分析:该化合物已经过构象分析,提供了对其化学结构和性质的见解,这对于进一步的化学合成和应用至关重要 (奥莱菲罗维奇和埃利尔,1997)。

- 合成技术:已经探索了涉及该化合物的新的合成技术,例如受保护的甲基 4-羟基-四氢异喹啉-3-羧酸酯合成,表明其在推进合成方法中的作用 (勒雷斯蒂夫等人,1999)。

安全和危害

未来方向

The future directions in the research of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride could involve the development of new and environmentally friendly methods for the synthesis of THIQ derivatives . This could include exploring transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles .

作用机制

Target of Action:

Related studies suggest that it interacts with dopaminergic neurons, possibly influencing their function and survival .

Mode of Action:

The exact mode of action remains partially understood. It is believed that 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride may modulate dopaminergic pathways. By antagonizing the effects of neurodegeneration induced by experimental neurotoxins, it demonstrates neuroprotective activity .

Biochemical Pathways:

Its ability to counteract neurodegeneration suggests involvement in maintaining neuronal health .

Pharmacokinetics:

These properties impact bioavailability, influencing the compound’s therapeutic efficacy .

Action Environment:

Environmental factors, such as pH, temperature, and co-administered drugs, can affect its stability and efficacy.

属性

IUPAC Name |

4,4-dimethyl-2,3-dihydro-1H-isoquinoline-5-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.ClH/c1-12(2)8-14-7-10-5-3-4-9(6-13)11(10)12;/h3-5,14H,7-8H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQRIVZWPNDFEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C(=CC=C2)C#N)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744841 |

Source

|

| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1203682-69-2 |

Source

|

| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-6-methoxypyrazolo[1,5-a]pyridine](/img/no-structure.png)

![tert-Butyl 3-{[2-(4-nitrophenyl)ethyl]amino}pyrrolidine-1-carboxylate](/img/structure/B598507.png)

![(11bS)-2,6-Bis[bis[3,5-bis(trifluoromethyl)phenyl]hydroxymethyl]-3,5-dihydrospiro[4H-dinaphth[2,1-c:1',2'-e]azepine-4,4'-morpholinium] Bromide](/img/structure/B598508.png)